molecular formula C16H26ClNO2 B1426520 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219964-34-7

4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No. B1426520
CAS RN: 1219964-34-7
M. Wt: 299.83 g/mol
InChI Key: PONIIVZGRMMAMQ-UHFFFAOYSA-N
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Description

“4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the formula C16H26ClNO2 . It is a versatile material used in scientific research and offers immense potential for drug development, thanks to its unique structure and properties.


Synthesis Analysis

The synthesis of similar compounds has been described in various patents and scientific literature . For instance, one method involves brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. This is followed by a single-step reduction with hydrogen in the presence of a hydrogenation catalyst .


Molecular Structure Analysis

The molecular structure of “4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride” is complex. The compound has a molecular weight of 299.84 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.84 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to help identify and quantify similar organic compounds. Its stable structure under various conditions makes it an ideal candidate for such applications .

Biopharma Production

In biopharmaceutical manufacturing, this compound could serve as an intermediate or a precursor in the synthesis of more complex bioactive molecules. Its reactivity can be harnessed to create compounds with desired biological activities .

Controlled Environment and Cleanroom Solutions

Due to its chemical stability, this compound might find applications in controlled environments where contamination is a concern. It could be used in the production of cleaning agents or coatings that resist degradation .

properties

IUPAC Name

4-[2-[4-(2-methoxyethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-18-12-8-14-2-4-16(5-3-14)19-13-9-15-6-10-17-11-7-15;/h2-5,15,17H,6-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONIIVZGRMMAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride

CAS RN

1219964-34-7
Record name Piperidine, 4-[2-[4-(2-methoxyethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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